molecular formula C20H17NO4 B5351086 4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate

4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate

Cat. No. B5351086
M. Wt: 335.4 g/mol
InChI Key: VFMLZHPLLSDXKM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate is a chemical compound that belongs to the family of quinoline derivatives. It is commonly known as HQVA and has been widely studied for its potential applications in scientific research. HQVA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of HQVA is not yet fully understood. However, it is known to exhibit various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects
HQVA has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. HQVA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, HQVA has been shown to protect neurons from oxidative stress by scavenging free radicals and reducing lipid peroxidation.

Advantages and Limitations for Lab Experiments

HQVA has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. However, there are also limitations to its use in lab experiments. HQVA is not yet fully understood, and its mechanism of action is not yet fully elucidated. Additionally, further research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on HQVA. One potential area of investigation is its potential applications in cancer research. HQVA has been found to exhibit anti-cancer effects, and further research is needed to determine its potential as a cancer treatment. Additionally, HQVA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the potential side effects and toxicity of HQVA.

Synthesis Methods

HQVA can be synthesized using a variety of methods, including the Pd-catalyzed Heck reaction and the Suzuki-Miyaura cross-coupling reaction. In the Pd-catalyzed Heck reaction, 8-hydroxy-2-quinoline is reacted with 4-bromo-2-methoxyphenyl acetate in the presence of a palladium catalyst to yield HQVA. In the Suzuki-Miyaura cross-coupling reaction, 8-hydroxy-2-quinoline is reacted with 4-boronophenyl acetate in the presence of a palladium catalyst to yield HQVA.

Scientific Research Applications

HQVA has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. HQVA has been shown to have potential applications in the fields of cancer research, neurodegenerative diseases, and infectious diseases.

properties

IUPAC Name

[4-[(E)-2-(8-hydroxyquinolin-2-yl)ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(22)25-18-11-7-14(12-19(18)24-2)6-9-16-10-8-15-4-3-5-17(23)20(15)21-16/h3-12,23H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMLZHPLLSDXKM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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